molecular formula C18H15FN2O2 B2721367 (E)-3-(dimethylamino)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one CAS No. 383147-84-0

(E)-3-(dimethylamino)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one

Cat. No. B2721367
CAS RN: 383147-84-0
M. Wt: 310.328
InChI Key: VGHZNGUSIBINBU-CMDGGOBGSA-N
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Description

(E)-3-(dimethylamino)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one is a useful research compound. Its molecular formula is C18H15FN2O2 and its molecular weight is 310.328. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

The synthesis of novel chemical structures using "(E)-3-(dimethylamino)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one" as a precursor or intermediate has been a significant area of research. It has been utilized in the generation of structurally diverse compounds through reactions such as alkylation, ring closure, and the formation of heterocyclic derivatives incorporating thiazolo[3,2-a]benzimidazole moiety. These synthetic approaches facilitate the exploration of new chemical entities with potential applications in material science and pharmaceuticals (Abdel‐Aziz et al., 2008), (Roman, 2013), (Farag et al., 2011).

Corrosion Inhibition

In the field of materials science, derivatives of this compound have been studied for their effectiveness as corrosion inhibitors. Specifically, benzothiazole derivatives have shown potential in protecting steel against corrosion in acidic environments. This application is crucial for extending the lifespan of metal structures and reducing maintenance costs (Hu et al., 2016).

Fluorescent Materials and Security Ink

The compound has also been investigated for its utility in creating fluorescent materials with potential applications in security inks. A particular study highlighted the multi-stimuli responsive nature of a novel compound derived from it, showing promise for use in anti-counterfeiting measures (Lu & Xia, 2016).

Antimicrobial Agents

Furthermore, derivatives of this compound have been evaluated for their antimicrobial properties. Research has shown that specific modifications to the chemical structure can yield compounds with significant activity against various bacteria and fungi, offering new avenues for the development of antimicrobial agents (Liaras et al., 2011).

properties

IUPAC Name

(E)-3-(dimethylamino)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c1-21(2)9-8-17(22)12-6-7-16-15(11-12)18(23-20-16)13-4-3-5-14(19)10-13/h3-11H,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHZNGUSIBINBU-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC2=C(ON=C2C=C1)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC2=C(ON=C2C=C1)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001324734
Record name (E)-3-(dimethylamino)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666672
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

383147-84-0
Record name (E)-3-(dimethylamino)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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